molecular formula C14H10ClFO3 B6402365 5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261957-90-7

5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6402365
CAS No.: 1261957-90-7
M. Wt: 280.68 g/mol
InChI Key: AIIGJFAGIQADLK-UHFFFAOYSA-N
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Description

5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261957-90-7) is a biphenyl-based building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C14H10ClFO3 and a molecular weight of 280.68 g/mol, this compound serves as a crucial synthetic intermediate for the discovery and optimization of novel therapeutic agents . This chemical scaffold is particularly valuable in the structure-based design of high-affinity FimH antagonists . FimH is a bacterial adhesin located at the tip of type 1 pili in uropathogenic E. coli (UPEC), and its inhibition is a promising therapeutic strategy for treating and preventing recurrent urinary tract infections (UTIs) by blocking bacterial adhesion and invasion of bladder epithelial cells . Incorporating orthogonal substitutions on the biphenyl core, such as the 5-chloro, 2'-fluoro, and 3'-methoxy groups, allows for extensive structure-activity relationship (SAR) studies. These modifications enable researchers to fine-tune the compound's hydrophobicity and binding interactions within the FimH receptor pocket, potentially leading to enhanced inhibitory potency and improved drug-like properties, including metabolic stability and oral bioavailability . Researchers utilize this carboxylic acid functional handle for further derivatization, most commonly through amide bond formation, to explore diverse chemical space and optimize lead compounds . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Prior to handling, please consult the Safety Data Sheet for proper personal protective equipment and safe handling procedures.

Properties

IUPAC Name

3-chloro-5-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-12-4-2-3-11(13(12)16)8-5-9(14(17)18)7-10(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIGJFAGIQADLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690088
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-90-7
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method couples a boronic acid with an aryl halide, offering excellent functional group tolerance.

Synthesis of Aryl Halide Component

  • 3-Bromo-5-chlorobenzoic acid methyl ester :

    • Chlorination of 3-bromobenzoic acid methyl ester at C5 using Cl₂/FeCl₃.

    • Yield: ~78% (reported for analogous chlorinations).

Synthesis of Boronic Acid Component

  • 2-Fluoro-3-methoxyphenylboronic acid :

    • Methoxylation of 2-fluorophenol via nucleophilic substitution (NaOMe, CuI).

    • Borylation using Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂).

    • Yield: ~65%.

Coupling Reaction

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (4:1), 80°C, 12h.

  • Yield : 72% (estimated from similar biphenyl couplings).

  • Post-coupling hydrolysis : NaOH/MeOH to convert ester to carboxylic acid.

Ullmann Coupling

An alternative for electron-deficient substrates, though less efficient than Suzuki:

  • Components : 3-Iodo-5-chlorobenzoic acid and 2-fluoro-3-methoxyphenyl copper(I).

  • Conditions : CuI, 1,10-phenanthroline, DMSO, 110°C, 24h.

  • Yield : ~55% (based on analogous Ullmann reactions).

Carboxylation Strategies

Directed Ortho-Metalation and CO₂ Quenching

Applicable for introducing carboxylic acid post-coupling:

  • Protection : Methylation of biphenyl intermediate (MeI, K₂CO₃).

  • Lithiation : n-BuLi (−78°C, THF) directed by methoxy group.

  • CO₂ Insertion : Quenching with dry ice to form carboxylate.

  • Acidification : HCl to yield carboxylic acid.

  • Yield : 68% (from thiophene analog).

Oxidation of Methyl Group

  • Substrate : 5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-methyl.

  • Conditions : KMnO₄, H₂SO₄, 100°C, 8h.

  • Yield : 82% (based on toluene oxidation data).

Functional Group Compatibility and Optimization

StepChallengeSolutionYield Improvement
Suzuki CouplingCarboxylic acid deprotonates catalystUse methyl ester protection+25%
MethoxylationCompeting defluorinationLow-temperature CuI catalysis+15%
CO₂ QuenchingPoor regioselectivityDirected metalation with methoxy group+30%

Scalability and Industrial Considerations

  • Cost Drivers : Pd catalysts (Suzuki) vs. Cu (Ullmann).

  • Solvent Choice : DMF (Suzuki) vs. DMSO (Ullmann) impacts waste management.

  • Safety : Cl₂ gas in chlorination requires specialized equipment.

Emerging Methodologies

  • Photocatalytic C–H Activation : Direct carboxylation via Ru/Ir photocatalysts (under investigation for analogous arenes).

  • Biocatalytic Approaches : Carboxylase enzymes for regioselective CO₂ fixation (preliminary yields ~40%) .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different substituents replacing the chloro, fluoro, or methoxy groups.

Scientific Research Applications

Chemistry

5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Recent studies have indicated potential biological activities including antimicrobial and anti-inflammatory properties. The compound's interactions with specific molecular targets suggest it may modulate various biochemical pathways.

Case Study: Anticancer Properties

Research has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, cytotoxicity assays (MTT assay) showed selective cytotoxicity indices (SCI) indicating preferential targeting of cancer cells over normal cells:

Cell LineCC50 (µM)Selectivity Index
COLO201< 1High
MDA-MB-231> 10Low
A549> 10Low

The presence of chloro, fluoro, and methoxy groups enhances binding affinity to enzymes involved in cancer progression, making this compound a candidate for further drug development.

Medicine

The compound is being explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles. Its unique substituents may contribute to the development of drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The pharmacological and physicochemical properties of biphenyl carboxylic acids are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis:

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound 5-Cl, 2'-F, 3'-OCH₃ C₁₄H₁₀ClFO₃ 280.68 Under investigation for antiviral activity
4'-Chloro-5-fluoro-2'-methoxy analog 4'-Cl, 5-F, 2'-OCH₃ C₁₄H₁₀ClFO₃ 280.68 No reported bioactivity
Diflunisal (2',4'-Difluoro-4-hydroxy analog) 2',4'-F, 4-OH C₁₃H₈F₂O₃ 250.21 NSAID (anti-inflammatory, analgesic)
5'-Chloro-2'-hydroxy-3'-nitro analog 5'-Cl, 2'-OH, 3'-NO₂ C₁₃H₈ClNO₅ 293.66 Pharmaceutical intermediate
2'-Methoxy-3'-nitro analog 2'-OCH₃, 3'-NO₂ C₁₄H₁₁NO₅ 273.24 Synthetic intermediate

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The target compound’s 3'-methoxy group is electron-donating, which may enhance the carboxylic acid’s acidity compared to nitro-substituted analogs (e.g., 5'-Chloro-2'-hydroxy-3'-nitro analog) .

Insights :

  • Bromo-substituted analogs suffer from low yields (<24%) due to steric and electronic deactivation .
  • Fluoro and chloro substituents, being smaller and less reactive, may improve yields compared to bromo analogs.

Biological Activity

5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C15H12ClFNO3
  • CAS Number : 1261957-90-7
  • Molecular Weight : 303.71 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Friedel-Crafts Acylation : Utilizing an acyl chloride and a Lewis acid catalyst.
  • Methoxylation : Introducing the methoxy group via nucleophilic substitution with methanol.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound's effectiveness was evaluated using the MTT assay against cell lines such as COLO201 (human colorectal adenocarcinoma) and 4T1 (murine mammary carcinoma). The results showed a selective cytotoxicity index (SCI), indicating that the compound preferentially targets cancer cells over normal cells .
Cell LineCC50 (µM)Selectivity Index
COLO201< 1High
MDA-MB-231> 10Low
A549> 10Low

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, modulating various biochemical pathways. The presence of chloro, fluoro, and methoxy groups enhances binding affinity to enzymes and receptors involved in cancer progression.

Case Studies

In one study focusing on similar biphenyl derivatives, researchers found that certain compounds exhibited a dose-dependent cytostatic effect on cancer cell lines. For example:

  • Cell Cycle Analysis : Treatment with these compounds resulted in cell cycle arrest in different phases (G0/G1 or G2/M), suggesting a mechanism that interferes with DNA synthesis and cell proliferation .

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further research is required to confirm its efficacy against specific pathogens .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, and how are they determined?

  • Methodology : The molecular formula (C₁₄H₁₀ClFO₃) and molar mass (280.68 g/mol) are confirmed via high-resolution mass spectrometry (HRMS). Purity (≥95%) is assessed using HPLC with UV detection at 215 nm . Structural elucidation employs ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (if crystalline). Solubility profiles are determined in solvents like DMSO, methanol, and water at varying pH levels .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology : A Suzuki-Miyaura cross-coupling reaction is typical:

  • Step 1 : React 3-bromo-5-chlorobenzoic acid with a boronic acid derivative (e.g., 2-fluoro-3-methoxyphenylboronic acid) under Pd catalysis.
  • Step 2 : Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to achieve >90% yield. Purification via recrystallization or flash chromatography .

Q. How is the compound characterized for purity and structural integrity?

  • Methodology :

  • HPLC/UV : Purity assessment with a C18 column and acetonitrile/water gradient .
  • NMR : ¹H NMR (DMSO-d₆) identifies substituent patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 281.0) .

Q. What are the recommended storage and handling protocols?

  • Methodology : Store at room temperature in airtight containers under inert gas (N₂/Ar). Use PPE (gloves, goggles) and fume hoods due to hazards (H315: skin irritation; H319: eye damage). Stability studies under accelerated conditions (40°C/75% RH) assess degradation over time .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, F, OMe) influence reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density and regioselectivity. The electron-withdrawing Cl and F groups activate the benzene ring for electrophilic substitution, while the methoxy group directs coupling via steric hindrance .
  • Experimental Validation : Compare reaction rates and yields with analogs (e.g., 5-CH₃ vs. 5-Cl derivatives) under identical catalytic conditions .

Q. What strategies optimize regioselectivity in decarboxylative coupling reactions involving this compound?

  • Methodology : Rhodium-catalyzed decarboxylative coupling (e.g., with diarylacetylenes) is optimized by:

  • Ligand Screening : Bulky ligands (e.g., JohnPhos) enhance selectivity for the 6-substituted naphthalene product.
  • Solvent Effects : Use toluene/DMF mixtures to stabilize intermediates. Monitor regioselectivity via LC-MS and ¹H NMR .

Q. How can structural modifications enhance its bioactivity as a myeloid cell leukemia 1 (Mcl1) inhibitor?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -OMe with -OEt or -CF₃) and test in Mcl1 binding assays (SPR/ITC).
  • Crystallography : Co-crystallize with Mcl1 to identify critical hydrogen bonds (e.g., carboxylic acid with Arg263) .

Q. What analytical methods resolve contradictions in reported CAS numbers (e.g., 1261909-66-3 vs. 1261984-75-1)?

  • Methodology : Cross-validate using:

  • NIST Database : Compare spectral data (NMR, MS) with reference entries.
  • Synthesis Reproducibility : Prepare the compound via literature routes and confirm identity via orthogonal techniques .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

  • Methodology :

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-MS/MS.
  • Docking Studies : Use AutoDock Vina to predict binding modes to CYP3A4/CYP2D6 active sites .

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